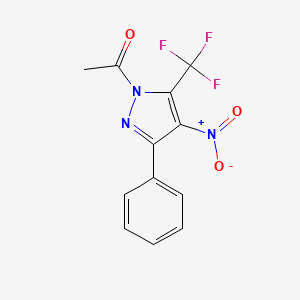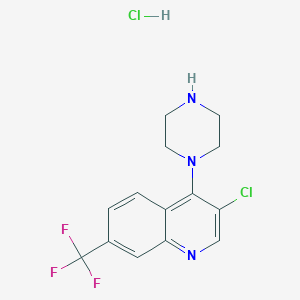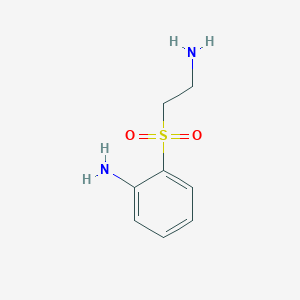
1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- is a compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure. This compound is notable for its unique substitution pattern, which includes a 4-chlorophenyl group at the 2-position and a difluoromethyl group at the 3-position of the indole ring. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the 4-chlorophenyl and difluoromethyl groups through electrophilic aromatic substitution and nucleophilic substitution reactions, respectively. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions, often employing hydrogen gas and a palladium catalyst, can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, and organometallic reagents.
Major Products:
Wissenschaftliche Forschungsanwendungen
1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, its difluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1H-Indole, 2-(4-chlorophenyl)-
- 1H-Indole, 3-(difluoromethyl)-
- 1H-Indole, 2-(4-bromophenyl)-3-(difluoromethyl)-
Uniqueness: 1H-Indole, 2-(4-chlorophenyl)-3-(difluoromethyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, and biological activity, making it a valuable candidate for further research and development.
Eigenschaften
CAS-Nummer |
2149597-75-9 |
|---|---|
Molekularformel |
C15H10ClF2N |
Molekulargewicht |
277.69 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3-(difluoromethyl)-1H-indole |
InChI |
InChI=1S/C15H10ClF2N/c16-10-7-5-9(6-8-10)14-13(15(17)18)11-3-1-2-4-12(11)19-14/h1-8,15,19H |
InChI-Schlüssel |
NSTKMJJWUWWPRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)




![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)


![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)


